{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene
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Overview
Description
{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene is an organic compound characterized by the presence of benzenesulfonyl and methoxyprop-1-en-1-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of {[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and methoxyprop-1-en-1-yl groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are crucial for its potential therapeutic effects and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and methoxyprop-1-en-1-yl substituted benzenes. Examples include:
- Benzenesulfonyl chloride
- Methoxyprop-1-en-1-yl benzene
- Sulfanylbenzene derivatives
Uniqueness
What sets {[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene apart is its combination of sulfonyl and methoxyprop-1-en-1-yl groups, which confer unique chemical reactivity and potential for diverse applications. This dual functionality allows for versatile modifications and the creation of novel compounds with tailored properties .
Properties
CAS No. |
137496-78-7 |
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Molecular Formula |
C16H16O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[3-(benzenesulfonyl)-2-methoxyprop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C16H16O3S2/c1-19-14(12-20-15-8-4-2-5-9-15)13-21(17,18)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI Key |
SPSRAKPBWMVMMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CSC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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